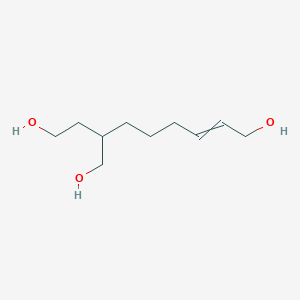
7-(Hydroxymethyl)non-2-ene-1,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Hydroxymethyl)non-2-ene-1,9-diol is an organic compound with the molecular formula C10H20O3. It contains a hydroxymethyl group and a double bond within its structure, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)non-2-ene-1,9-diol can be achieved through several synthetic routes. One common method involves the hydroformylation of non-2-ene, followed by reduction and hydroxylation steps. The reaction conditions typically include the use of catalysts such as rhodium complexes and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroformylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Hydroxymethyl)non-2-ene-1,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acid anhydrides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, saturated alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-(Hydroxymethyl)non-2-ene-1,9-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 7-(Hydroxymethyl)non-2-ene-1,9-diol involves its interaction with various molecular targets and pathways. The hydroxymethyl group and double bond allow it to participate in a range of chemical reactions, influencing its biological and chemical activities. The specific pathways and targets depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol:
Neopentyl glycol: A diol with similar structural features, used in the production of polyesters and plasticizers.
Uniqueness
7-(Hydroxymethyl)non-2-ene-1,9-diol is unique due to its combination of a hydroxymethyl group and a double bond, which provides distinct reactivity and versatility in various chemical and industrial applications. Its ability to undergo multiple types of reactions makes it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
651304-52-8 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
7-(hydroxymethyl)non-2-ene-1,9-diol |
InChI |
InChI=1S/C10H20O3/c11-7-4-2-1-3-5-10(9-13)6-8-12/h2,4,10-13H,1,3,5-9H2 |
InChI-Schlüssel |
KOTHVTGSXHFECE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=CCO)CC(CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)
![But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1)](/img/structure/B12599910.png)
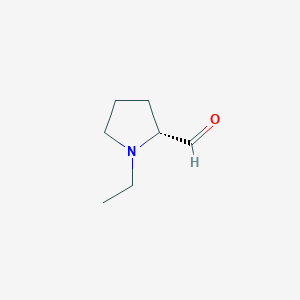
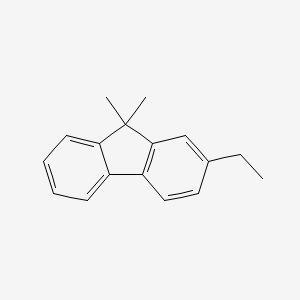
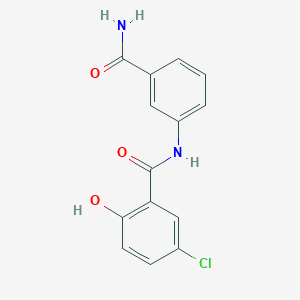
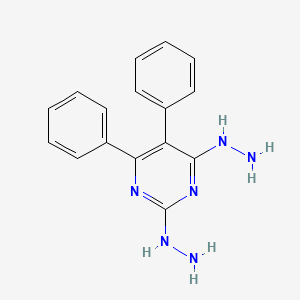
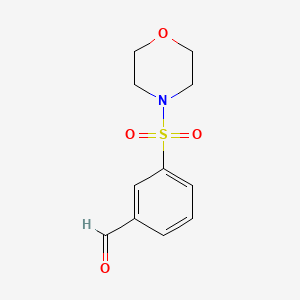
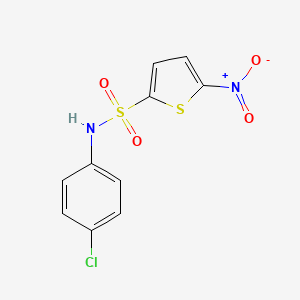
![1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12599958.png)
![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)
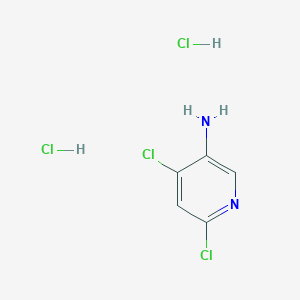
![[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12599983.png)
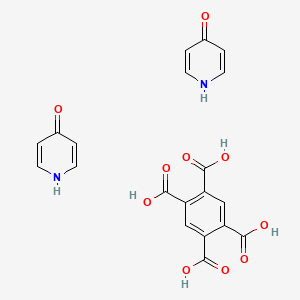
![Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12599999.png)
